Deruxtecan analog 2 (monoTFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 (monoTFA) is synthesized by conjugating the DX-8951 derivative with an antibody-drug conjugate linker . The synthesis involves multiple steps, including the preparation of the DX-8951 derivative and its subsequent conjugation with the linker under controlled conditions .
Industrial Production Methods
The industrial production of Deruxtecan analog 2 (monoTFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Deruxtecan analog 2 (monoTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions vary depending on the desired reaction and the specific functional groups being targeted .
Major Products
Aplicaciones Científicas De Investigación
Deruxtecan analog 2 (monoTFA) has a wide range of scientific research applications, including:
Mecanismo De Acción
Deruxtecan analog 2 (monoTFA) exerts its effects by targeting specific molecular pathways. The compound binds to its target through the antibody-drug conjugate linker, allowing the DX-8951 derivative to exert its cytotoxic effects . The molecular targets and pathways involved include the inhibition of topoisomerase I, leading to DNA damage and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Deruxtecan: The parent compound, consisting of the same DX-8951 derivative but with different linkers.
Trastuzumab Deruxtecan: A similar compound used in the treatment of HER2-positive cancers.
Datopotamab Deruxtecan: Another antibody-drug conjugate with similar properties but targeting different molecular pathways.
Uniqueness
Deruxtecan analog 2 (monoTFA) is unique due to its specific linker and the resulting properties of the conjugate. This uniqueness allows for distinct applications in scientific research and potential therapeutic uses .
Propiedades
Fórmula molecular |
C31H31F4N5O9 |
---|---|
Peso molecular |
693.6 g/mol |
Nombre IUPAC |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
Clave InChI |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.